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Efficacy and Safety Profile Comparison

Cancer Type
Therapy
Setting

Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Common TRAEs (Grade
≥3) & Discontinuations

Various Solid
Tumors [1]

Sitravatinib
Monotherapy

11.8%
(Phase 1b)

Not Reported 90.2% experienced any
TRAE; 53.4% experienced

Grade ≥3 TRAE [1].
Diarrhea, fatigue,

hypertension, nausea [1].
13.5% discontinued due to

TRAEs [1].

NSCLC (anti-PD-(L)1
resistant/refractory)
[2]

Sitravatinib +

Tislelizumab

8.7%

(Cohort A,
non-

squamous)

4.2 months

(Cohort A)

98.4% experienced any

TRAE; 51.6% experienced
Grade ≥3 TRAE [2].

Specific common TRAEs
not listed for combo.

23.0% discontinued either
drug due to TRAEs [2].
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Cancer Type
Therapy
Setting

Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Common TRAEs (Grade
≥3) & Discontinuations

NSCLC (1L, PD-L1+)
[2]

Sitravatinib +

Tislelizumab

57.1%

(Cohort H,
non-

squamous)

11.1 months

(Cohort H)

Advanced HCC [3] Sitravatinib

Monotherapy
(pretreated)

25.0% Not Reported 51.9% experienced Grade

≥3 TRAE with
monotherapy; 50.0% with

combination [3].

Advanced HCC (anti-
PD-(L)1 naïve) [3]

Sitravatinib +

Tislelizumab

11.5% Not Reported

Advanced GC/GEJC
(anti-PD-(L)1 naïve)
[3]

Sitravatinib +

Tislelizumab

16.1% Not Reported

Advanced Urothelial
Carcinoma [4]

Sitravatinib +
Nivolumab

5.4% -
12.5%

(across
cohorts)

2.8 - 4.2
months (across

cohorts)

Led to treatment
discontinuation in 16% of

patients [4].

Key Experimental Protocols from Cited Studies

The data in the table above comes from several clinical trials. Here are the core methodologies they used,

which are crucial for researchers to interpret the results.

Study Designs: The data for solid tumors and NSCLC combination therapy comes from open-label,
multicenter, phase 1b/2 trials [2] [1] [3]. These early-phase studies focus on determining safety,
recommended Phase 2 doses (RP2D), and preliminary efficacy.

Dosing Regimens: Across studies, the recommended Phase 2 dose (RP2D) for sitravatinib was
120 mg administered orally once daily [2] [3]. In combination therapies, it was paired with standard
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doses of immunotherapies (e.g., tislelizumab 200 mg intravenously every 3 weeks [2] or

nivolumab per label [4]).
Primary Endpoints: The primary focus of Phase 1b studies was safety and tolerability, assessing

the incidence and severity of treatment-related adverse events (TRAEs) [2] [1]. Phase 2 expansion
cohorts primarily evaluated investigator-assessed Objective Response Rate (ORR) according to
RECIST v1.1 [3].
Patient Populations: Trials enrolled patients with histologically confirmed, locally advanced, or

metastatic cancers who had received defined prior therapies. This includes specific cohorts for
patients who were naïve to or had failed prior anti-PD-(L1) therapy, allowing researchers to assess

the combination's ability to overcome resistance [2].

Mechanisms of Action: Monotherapy vs. Combination

The differential efficacy between the two approaches can be understood by examining their distinct

mechanisms of action, which the following diagram illustrates.

Sitravatinib Monotherapy Sitravatinib + Immunotherapy

Key

Direct Tumor Targeting

Inhibits TAM, MET, KIT, RET
blocks tumor proliferation/survival

Anti-angiogenic Effects

Inhibits VEGFRs
blocks tumor angiogenesis

Tumor Microenvironment (TME) Modulation

Overcoming Immunotherapy Resistance Reduces Tregs & MDSCs
Shifts M2→M1 Macrophages

Immune Checkpoint Blockade Reverses immunosuppressive TME
promotes T-cell infiltration

Anti-PD-1 (e.g., Tislelizumab)
releases T-cell brakes

Sitravatinib Mechanism Immunotherapy Mechanism Synergistic Effect
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The diagram shows that sitravatinib's role extends beyond direct anti-tumor activity. Preclinical and clinical

data suggest its primary value in combination therapy lies in modulating the tumor immune

microenvironment to enhance the effectiveness of immunotherapy [2].

Monotherapy Activity: As a monotherapy, sitravatinib exerts direct anti-tumor and anti-
angiogenic effects by inhibiting a spectrum of tyrosine kinases, including TAM receptors (TYRO3,
AXL, MERTK), VEGFRs, KIT, and MET [1]. This leads to modest single-agent clinical activity [1].

Synergistic Combination Mechanism: When combined with an anti-PD-1 immunotherapy,
sitravatinib does not just work in parallel. It creates a favorable immune microenvironment for

checkpoint inhibitors by [2]:
Reducing immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived

suppressor cells (MDSCs).
Shifting tumor-associated macrophages from the immunosuppressive M2-state to the

immunostimulatory M1-state.
This modulation can help overcome primary and acquired resistance to anti-PD-(L1) therapy,

which is a key rationale for the combination approach [2].

Interpretation Guide for Researchers

Efficacy Context: The high ORR (57.1%) in first-line NSCLC is notable [2]. The more modest
responses in other settings, particularly in heavily pre-treated and immunotherapy-refractory urothelial

carcinoma, suggest that the tumor type and prior treatment history are critical factors influencing
outcomes [4].

Safety Consideration: The combination of sitravatinib with dual immunotherapy (nivolumab +
ipilimumab) has been associated with a high frequency of immune-related adverse events,

necessitating protocol modifications like ipilimumab dose reduction [5]. This highlights the need for
careful safety management in complex combinations.

Research Direction: The promising efficacy in selected populations, like first-line NSCLC, supports
further investigation in Phase 3 trials for those specific indications [2]. Conversely, development in UC

has been discontinued based on the phase 2 results [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9944269/
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395446/
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9944269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9944269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9944269/
https://www.sciencedirect.com/science/article/abs/pii/S2588931123002821
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://www.nature.com/articles/s41467-024-55642-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC9944269/
https://www.sciencedirect.com/science/article/abs/pii/S2588931123002821
https://www.smolecule.com/products/s543264?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s543264?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


1. First-in-human phase 1/1b study to evaluate sitravatinib in ... [pmc.ncbi.nlm.nih.gov]

2. a phase 1b study of the safety and efficacy of sitravatinib ... [pmc.ncbi.nlm.nih.gov]

3. a phase Ib/II study of sitravatinib alone or with tislelizumab ... [link.springer.com]

4. A Phase 2 Study of Sitravatinib in Combination with ... [sciencedirect.com]

5. Sitravatinib in combination with nivolumab plus ipilimumab ... [nature.com]

To cite this document: Smolecule. [sitravatinib monotherapy versus combination therapy efficacy].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b543264#sitravatinib-monotherapy-versus-combination-

therapy-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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